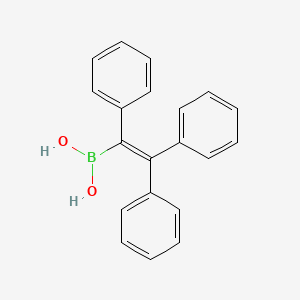

1,2,2-Triphenylvinylboronic acid

Description

Propriétés

IUPAC Name |

1,2,2-triphenylethenylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BO2/c22-21(23)20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUYJIIIZQRQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,2-Triphenylvinylboronic acid can be synthesized through several methods. One common approach involves the reaction of triphenylvinyl halides with boronic acid derivatives under palladium-catalyzed conditions. The Suzuki-Miyaura coupling reaction is often employed, where triphenylvinyl halides react with boronic acids in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of 1,2,2-Triphenylvinylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,2-Triphenylvinylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted boronic acid derivatives.

Applications De Recherche Scientifique

1,2,2-Triphenylvinylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

Mécanisme D'action

The mechanism of action of 1,2,2-Triphenylvinylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The compound’s reactivity is also influenced by the electronic properties of the triphenylvinyl moiety, which can stabilize reaction intermediates and facilitate various chemical transformations .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Selected Boronic Acid Derivatives

*Predicted values based on structural analogs .

Reactivity and Stability

- Electronic Effects : Fluorinated derivatives (e.g., 2-Trifluoromethylphenylboronic acid) exhibit stronger Lewis acidity (lower pKa) due to electron-withdrawing -CF₃ groups, enhancing reactivity in electrophilic substitutions .

- Thermal Stability: Triphenyl-substituted boronic acids are expected to demonstrate superior thermal stability (>400°C) compared to mono- or di-substituted analogs, as aromatic systems resist decomposition .

Q & A

Q. What are the optimal conditions for synthesizing 1,2,2-Triphenylvinylboronic acid via Suzuki-Miyaura coupling?

Methodological Answer: The synthesis typically involves coupling 1,2,2-triphenylethenyl halides with boronic acid precursors. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–2 mol% loading .

- Base : K₂CO₃ or Na₂CO₃ in a biphasic solvent system (e.g., THF/H₂O) to stabilize the boronic acid .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers ensure purity and structural validation of 1,2,2-Triphenylvinylboronic acid?

Methodological Answer:

Q. What are the stability considerations for handling 1,2,2-Triphenylvinylboronic acid?

Methodological Answer:

- Storage : Under anhydrous conditions at 0–4°C in amber vials to prevent hydrolysis and photodegradation .

- Decomposition risks :

Advanced Research Questions

Q. How does the steric bulk of the triphenylvinyl group influence aggregation-induced emission (AIE) properties?

Methodological Answer:

Q. What strategies mitigate low reactivity of 1,2,2-Triphenylvinylboronic acid in cross-coupling reactions?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (10–30 min) and improves yields by enhancing catalyst turnover .

- Additives : Use of silver oxide (Ag₂O) to stabilize the boronate intermediate and suppress protodeboronation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates by stabilizing the transition state .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Controlled variable testing : Systematically vary catalyst loading, solvent ratios, and temperature to identify optimal conditions .

- Byproduct analysis : Use LC-MS to detect side products (e.g., homocoupling or deboronation) and adjust stoichiometry .

- Reproducibility protocols : Pre-dry solvents and reagents (molecular sieves for boronic acid) to minimize moisture interference .

Q. What role does 1,2,2-Triphenylvinylboronic acid play in designing luminescent sensors?

Methodological Answer:

- AIE-based sensors : Incorporate the compound into polymers or nanoparticles for detecting metal ions (e.g., Hg²⁺, Cu²⁺) via fluorescence quenching .

- Surface functionalization : Covalent grafting onto silica nanoparticles for pH-responsive luminescence in biological imaging .

- Quantitative analysis : Calibration curves linking analyte concentration to emission intensity changes (R² > 0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.